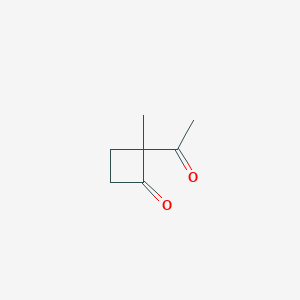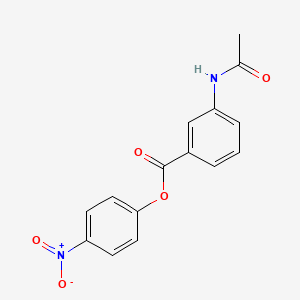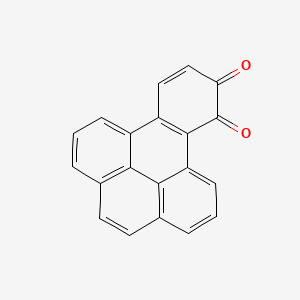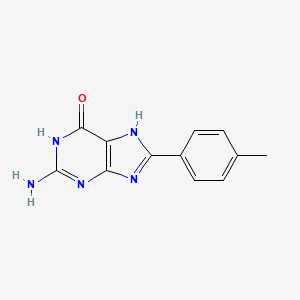
3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is a complex organic compound known for its unique structure and potential applications in various fields of science This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
The synthesis of 3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylbut-3-en-2-ylamine with diphenylglyoxal in the presence of a suitable catalyst can lead to the formation of the desired oxazole compound. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Analyse Chemischer Reaktionen
3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding oxazole derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand in binding studies. In medicine, its derivatives could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents. Additionally, in the industry, it can be utilized in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of 3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to target proteins or enzymes. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one stands out due to its unique structural features and reactivity. Similar compounds include other oxazole derivatives, such as 4,5-diphenyl-1,3-oxazole and 2-methyl-4,5-diphenyl-1,3-oxazole. The presence of the 2-methylbut-3-en-2-yl group in this compound imparts distinct chemical properties, making it a valuable compound for various applications .
Eigenschaften
| 82238-50-4 | |
Molekularformel |
C20H19NO2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
3-(2-methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C20H19NO2/c1-4-20(2,3)21-17(15-11-7-5-8-12-15)18(23-19(21)22)16-13-9-6-10-14-16/h4-14H,1H2,2-3H3 |
InChI-Schlüssel |
NCELLSDZSSRBEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=C)N1C(=C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)


![2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide](/img/structure/B14423252.png)


![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)

